2-amino-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC14535159
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O2S |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C16H16N2O2S/c1-16(2)5-11(19)14-12(6-16)20-15(18)10(7-17)13(14)9-3-4-21-8-9/h3-4,8,13H,5-6,18H2,1-2H3 |
| Standard InChI Key | BIJRCIXNGOXHDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CSC=C3)C(=O)C1)C |
Introduction
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name, 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, reflects its polycyclic framework. Its molecular formula is C₁₆H₁₆N₂O₂S, with a molecular weight of 300.4 g/mol. The chromene core consists of a fused bicyclic system (pyran and cyclohexenone rings), while the thiophen-3-yl substituent introduces sulfur-containing aromaticity. The amino (-NH₂) and carbonitrile (-CN) groups at positions 2 and 3, respectively, contribute to hydrogen-bonding networks and electronic delocalization .
Key Structural Features:
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Chromene Core: A 4H-pyran ring fused to a cyclohexenone moiety, stabilized by keto-enol tautomerism.
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Thiophene Ring: The thiophen-3-yl group at position 4 introduces steric bulk and π-conjugation, influencing crystal packing .
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Substituent Effects: The 7,7-dimethyl groups enhance steric protection of the cyclohexenone ring, while the carbonitrile group participates in dipolar interactions .
Synthesis and Reaction Mechanisms
One-Pot Multi-Component Synthesis
The primary synthesis route involves a one-pot multi-component reaction (MCR) utilizing malononitrile, thiophen-3-carboxaldehyde, and 5,5-dimethyl-1,3-cyclohexanedione. Potassium tertiary butoxide (t-BuOK) serves as a base in tetrahydrofuran (THF)/methanol solvents at room temperature . This method achieves yields exceeding 70%, with the reaction proceeding via Knoevenagel condensation, Michael addition, and cyclization steps .
Reaction Scheme:
Microwave-Assisted Optimization
Alternative protocols employ microwave irradiation to accelerate reaction kinetics. A mixture of reactants in ethanol, catalyzed by triethylamine, achieves completion within 10–15 minutes at 80°C, reducing side-product formation . This method is particularly advantageous for scalability and green chemistry applications .
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray studies reveal a triclinic crystal system (space group P1) with two independent molecules per asymmetric unit . Key metrics include:
| Parameter | Value |
|---|---|
| Unit Cell Volume | 1352.89 ų |
| Density | 1.337 g/cm³ |
| Hydrogen Bonds | N–H⋯N, N–H⋯O motifs |
The thiophene ring adopts a near-orthogonal orientation (dihedral angle: 89.5°) relative to the chromene core, minimizing steric clashes . Intermolecular N–H⋯N and N–H⋯O hydrogen bonds form a 2D supramolecular network, enhancing thermal stability .
Spectroscopic Data
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IR: Peaks at 3323 cm⁻¹ (N–H stretch), 2184 cm⁻¹ (C≡N), and 1656 cm⁻¹ (C=O) .
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¹H NMR: Singlets at δ 0.95 and 1.04 ppm (7,7-dimethyl groups), multiplet at δ 4.20 ppm (C4-H) .
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¹³C NMR: Signals at δ 195.97 ppm (C=O), δ 119.49 ppm (C≡N), and δ 143.74 ppm (thiophene C-S) .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 157–159°C |
| Solubility | Insoluble in H₂O; soluble in DMSO, THF |
| LogP | 2.81 (predicted) |
The compound’s lipophilicity (LogP ≈ 2.8) suggests moderate membrane permeability, advantageous for drug delivery . The carbonitrile group enhances dipole moment (μ = 4.2 D), favoring crystal cohesion .
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